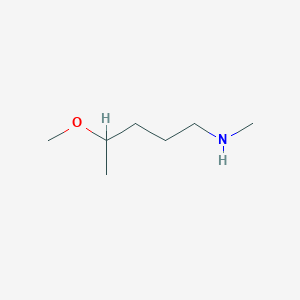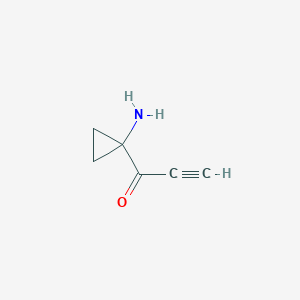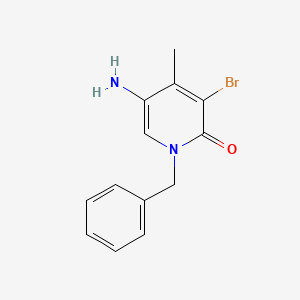![molecular formula C10H17ClO B13182944 3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane](/img/structure/B13182944.png)
3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane is an organic compound that features a cyclobutyl ring substituted with a chloromethyl group and an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane typically involves the reaction of cyclobutylmethyl chloride with oxolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Applications De Recherche Scientifique
3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxolane ring may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene
- 3-[[1-(Chloromethyl)cyclobutyl]methyl]furan
- (3R)-3-{[1-(Chloromethyl)cyclobutyl]methyl}-1,1-difluorocyclohexane
Uniqueness
3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane is unique due to its combination of a cyclobutyl ring and an oxolane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C10H17ClO |
|---|---|
Poids moléculaire |
188.69 g/mol |
Nom IUPAC |
3-[[1-(chloromethyl)cyclobutyl]methyl]oxolane |
InChI |
InChI=1S/C10H17ClO/c11-8-10(3-1-4-10)6-9-2-5-12-7-9/h9H,1-8H2 |
Clé InChI |
RENUYFKHHCLOFA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CC2CCOC2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


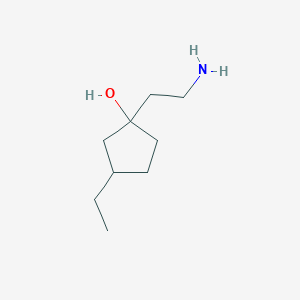
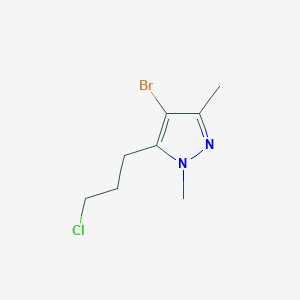
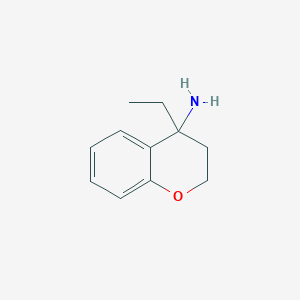
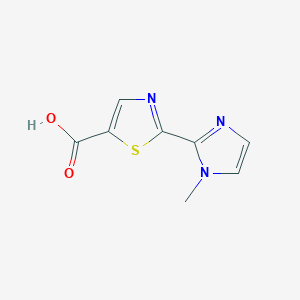
![2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13182882.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13182901.png)
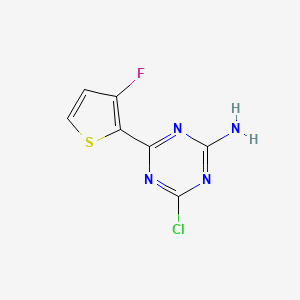
![[1-(Chloromethyl)cyclopropyl]cyclohexane](/img/structure/B13182920.png)
![Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate](/img/structure/B13182921.png)
